(3S)-(+)-3-{Cyclobutyl[3-(5-fluoro-1H-indol-3-yl)propyl]amino}-8-fluorochromane-5-carboxamide
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Overview
Description
The compound (3S)-3-{cyclobutyl[3-(5-fluoro-1H-indol-3-yl)propyl]amino}-8-fluorochromane-5-carboxamide is a complex organic molecule that features a combination of indole, chromane, and carboxamide moieties. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3S)-3-{cyclobutyl[3-(5-fluoro-1H-indol-3-yl)propyl]amino}-8-fluorochromane-5-carboxamide typically involves multiple steps, including the formation of the indole and chromane rings, followed by the introduction of the carboxamide group. The key steps may include:
Formation of the Indole Ring: This can be achieved through Fischer indole synthesis, where a phenylhydrazine derivative reacts with a ketone under acidic conditions.
Formation of the Chromane Ring: This can be synthesized via cyclization reactions involving phenolic compounds and aldehydes or ketones.
Coupling Reactions: The indole and chromane moieties are coupled using appropriate linkers and reagents, such as amines and carboxylic acids, under conditions like peptide coupling.
Introduction of the Carboxamide Group: This can be done through amidation reactions using carboxylic acids and amines in the presence of coupling agents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the indole and chromane rings, using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed on the carboxamide group using reducing agents like lithium aluminum hydride or borane.
Substitution: The fluorine atoms in the compound can be substituted with other groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, borane.
Coupling Agents: EDCI, DCC.
Major Products
Oxidation Products: Oxidized derivatives of the indole and chromane rings.
Reduction Products: Reduced forms of the carboxamide group.
Substitution Products: Derivatives with different substituents replacing the fluorine atoms.
Scientific Research Applications
Chemistry
Synthesis of Complex Molecules: The compound can be used as a building block for the synthesis of more complex molecules in organic chemistry.
Biology
Biological Activity Studies: The compound can be used in studies to investigate its potential biological activities, such as anticancer, antiviral, and antimicrobial properties.
Medicine
Drug Development: The compound can be explored for its potential as a lead compound in drug development, particularly for targeting specific biological pathways.
Industry
Pharmaceutical Manufacturing: The compound can be used in the production of pharmaceuticals due to its potential therapeutic properties.
Mechanism of Action
The mechanism of action of (3S)-3-{cyclobutyl[3-(5-fluoro-1H-indol-3-yl)propyl]amino}-8-fluorochromane-5-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The indole and chromane moieties may interact with biological macromolecules through hydrogen bonding, hydrophobic interactions, and π-π stacking. These interactions can modulate the activity of the target proteins, leading to the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
(3S)-3-{cyclobutyl[3-(5-chloro-1H-indol-3-yl)propyl]amino}-8-chlorochromane-5-carboxamide: Similar structure but with chlorine atoms instead of fluorine.
(3S)-3-{cyclobutyl[3-(5-methyl-1H-indol-3-yl)propyl]amino}-8-methylchromane-5-carboxamide: Similar structure but with methyl groups instead of fluorine.
Uniqueness
The presence of fluorine atoms in (3S)-3-{cyclobutyl[3-(5-fluoro-1H-indol-3-yl)propyl]amino}-8-fluorochromane-5-carboxamide imparts unique properties, such as increased lipophilicity and metabolic stability. These properties can enhance the compound’s biological activity and make it a valuable candidate for further research and development.
Properties
Molecular Formula |
C25H27F2N3O2 |
---|---|
Molecular Weight |
439.5 g/mol |
IUPAC Name |
(3S)-3-[cyclobutyl-[3-(5-fluoro-1H-indol-3-yl)propyl]amino]-8-fluoro-3,4-dihydro-2H-chromene-5-carboxamide |
InChI |
InChI=1S/C25H27F2N3O2/c26-16-6-9-23-20(11-16)15(13-29-23)3-2-10-30(17-4-1-5-17)18-12-21-19(25(28)31)7-8-22(27)24(21)32-14-18/h6-9,11,13,17-18,29H,1-5,10,12,14H2,(H2,28,31)/t18-/m0/s1 |
InChI Key |
PTXOOZZUDQZJHO-SFHVURJKSA-N |
Isomeric SMILES |
C1CC(C1)N(CCCC2=CNC3=C2C=C(C=C3)F)[C@H]4CC5=C(C=CC(=C5OC4)F)C(=O)N |
Canonical SMILES |
C1CC(C1)N(CCCC2=CNC3=C2C=C(C=C3)F)C4CC5=C(C=CC(=C5OC4)F)C(=O)N |
Origin of Product |
United States |
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